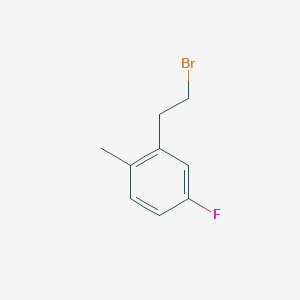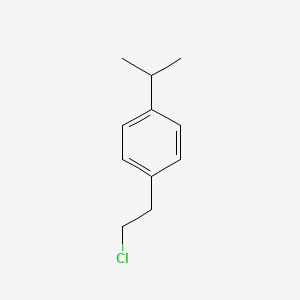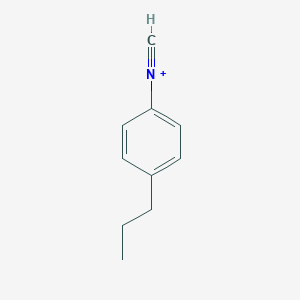
N-methylidyne-4-propylanilinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methylidyne-4-propylanilinium is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of a methylidyne group attached to a 4-propylanilinium moiety, making it a subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methylidyne-4-propylanilinium typically involves the reaction of 4-propylaniline with a methylidyne source under controlled conditions. One common method is the reaction of 4-propylaniline with methylidyne chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
N-methylidyne-4-propylanilinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the methylidyne group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of this compound hydrides.
Substitution: Formation of halogenated derivatives of this compound.
科学的研究の応用
N-methylidyne-4-propylanilinium has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-methylidyne-4-propylanilinium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may modulate signal transduction pathways and affect cellular processes.
類似化合物との比較
Similar Compounds
- N-methylidyne-4-ethylbenzenaminium
- N-methylidyne-4-butylanilinium
- N-methylidyne-4-isopropylanilinium
Uniqueness
N-methylidyne-4-propylanilinium stands out due to its specific structural configuration, which imparts unique chemical and physical properties
特性
分子式 |
C10H12N+ |
|---|---|
分子量 |
146.21 g/mol |
IUPAC名 |
methylidyne-(4-propylphenyl)azanium |
InChI |
InChI=1S/C10H12N/c1-3-4-9-5-7-10(11-2)8-6-9/h2,5-8H,3-4H2,1H3/q+1 |
InChIキー |
IUOBXIWFYNHRRM-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)[N+]#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


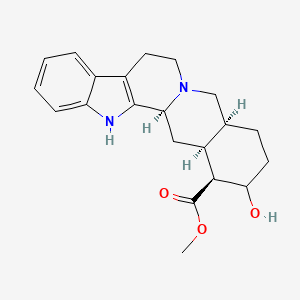
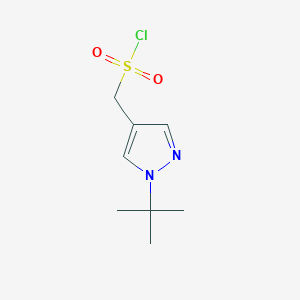
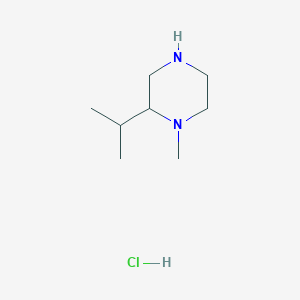
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12434404.png)
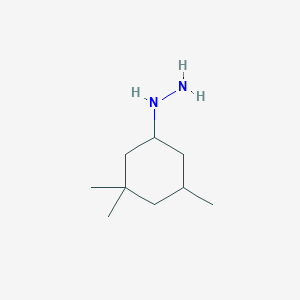
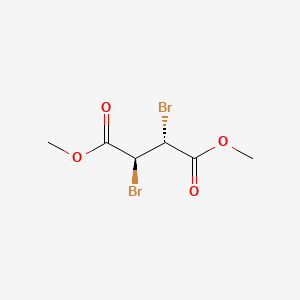
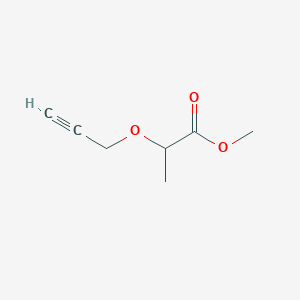
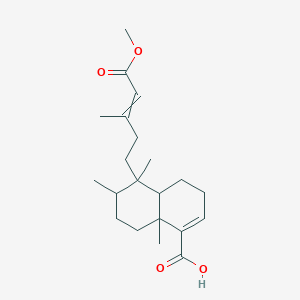
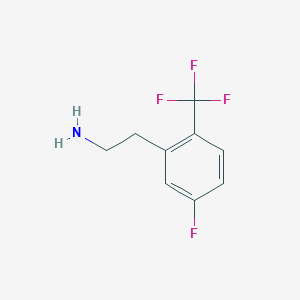


![4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434454.png)
